molecular formula C5H11NO4S B13169536 2-(2-Aminoethanesulfonyl)propanoic acid

2-(2-Aminoethanesulfonyl)propanoic acid

Cat. No.: B13169536
M. Wt: 181.21 g/mol
InChI Key: GYVSUFYMMROLOC-UHFFFAOYSA-N
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Description

2-(2-Aminoethanesulfonyl)propanoic acid is a chemical compound with the molecular formula C5H11NO4S It is a derivative of propanoic acid, featuring an aminoethanesulfonyl group attached to the second carbon of the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethanesulfonyl)propanoic acid typically involves the reaction of propanoic acid derivatives with aminoethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts to enhance the efficiency and yield of the reaction. These methods are designed to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethanesulfonyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfides, thiols, and various substituted aminoethanesulfonyl compounds.

Scientific Research Applications

2-(2-Aminoethanesulfonyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethanesulfonyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate enzymatic activity, receptor binding, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethanesulfonyl)butanoic acid: Similar structure but with an additional carbon in the backbone.

    2-(2-Aminoethanesulfonyl)ethanoic acid: Lacks the methyl group present in propanoic acid.

    2-(2-Aminoethanesulfonyl)pentanoic acid: Contains an extra carbon compared to propanoic acid.

Uniqueness

2-(2-Aminoethanesulfonyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H11NO4S

Molecular Weight

181.21 g/mol

IUPAC Name

2-(2-aminoethylsulfonyl)propanoic acid

InChI

InChI=1S/C5H11NO4S/c1-4(5(7)8)11(9,10)3-2-6/h4H,2-3,6H2,1H3,(H,7,8)

InChI Key

GYVSUFYMMROLOC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)S(=O)(=O)CCN

Origin of Product

United States

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